![molecular formula C12H21NO5 B13153454 (2S)-2-[[[[(1R,2R)-2-Hydroxycyclopentyl]oxy]carbonyl]amino]-3,3-dimethylbutyric acid](/img/structure/B13153454.png)
(2S)-2-[[[[(1R,2R)-2-Hydroxycyclopentyl]oxy]carbonyl]amino]-3,3-dimethylbutyric acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-2-(((((1R,2R)-2-Hydroxycyclopentyl)oxy)carbonyl)amino)-3,3-dimethylbutanoic acid is a complex organic compound with a unique structure that includes a hydroxycyclopentyl group, a tert-butyl group, and an amino acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(((((1R,2R)-2-Hydroxycyclopentyl)oxy)carbonyl)amino)-3,3-dimethylbutanoic acid typically involves multiple steps:
Formation of the Hydroxycyclopentyl Intermediate: This step involves the hydroxylation of cyclopentane to form the hydroxycyclopentyl group.
Coupling with Amino Acid: The hydroxycyclopentyl intermediate is then coupled with an amino acid derivative under specific conditions to form the desired compound. This step often requires the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
Protection and Deprotection Steps: Protecting groups may be used to prevent unwanted reactions at specific sites during the synthesis. These groups are later removed under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages such as improved reaction control, higher yields, and reduced waste. These systems allow for the continuous flow of reactants through a series of microreactors, enabling efficient and scalable synthesis.
化学反应分析
Types of Reactions
(S)-2-(((((1R,2R)-2-Hydroxycyclopentyl)oxy)carbonyl)amino)-3,3-dimethylbutanoic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions may involve reagents such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
科学研究应用
(S)-2-(((((1R,2R)-2-Hydroxycyclopentyl)oxy)carbonyl)amino)-3,3-dimethylbutanoic acid has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: The compound’s unique structure makes it a valuable intermediate in the synthesis of complex organic molecules.
Material Science: It may be used in the development of new materials with specific properties.
作用机制
The mechanism of action of (S)-2-(((((1R,2R)-2-Hydroxycyclopentyl)oxy)carbonyl)amino)-3,3-dimethylbutanoic acid involves its interaction with specific molecular targets. The hydroxycyclopentyl group and the amino acid moiety can interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
®-2-(((((1R,2R)-2-Hydroxycyclopentyl)oxy)carbonyl)amino)-3,3-dimethylbutanoic acid: The enantiomer of the compound with similar properties but different stereochemistry.
2-(((((1R,2R)-2-Hydroxycyclopentyl)oxy)carbonyl)amino)-3,3-dimethylbutanoic acid: A compound with a similar structure but lacking the (S)-configuration.
Uniqueness
The uniqueness of (S)-2-(((((1R,2R)-2-Hydroxycyclopentyl)oxy)carbonyl)amino)-3,3-dimethylbutanoic acid lies in its specific stereochemistry and the presence of both a hydroxycyclopentyl group and a tert-butyl group
属性
分子式 |
C12H21NO5 |
|---|---|
分子量 |
259.30 g/mol |
IUPAC 名称 |
(2S)-2-[[(1R,2R)-2-hydroxycyclopentyl]oxycarbonylamino]-3,3-dimethylbutanoic acid |
InChI |
InChI=1S/C12H21NO5/c1-12(2,3)9(10(15)16)13-11(17)18-8-6-4-5-7(8)14/h7-9,14H,4-6H2,1-3H3,(H,13,17)(H,15,16)/t7-,8-,9-/m1/s1 |
InChI 键 |
GVSXRUZUUNBCKM-IWSPIJDZSA-N |
手性 SMILES |
CC(C)(C)[C@@H](C(=O)O)NC(=O)O[C@@H]1CCC[C@H]1O |
规范 SMILES |
CC(C)(C)C(C(=O)O)NC(=O)OC1CCCC1O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



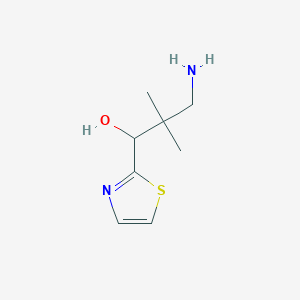
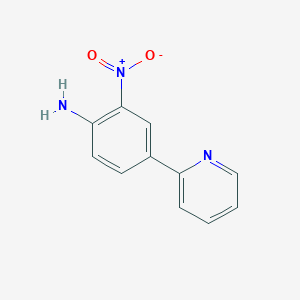

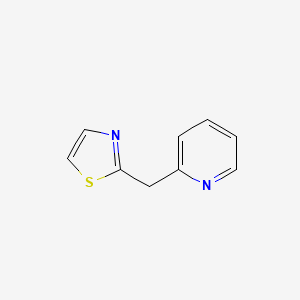

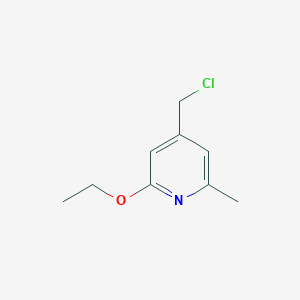
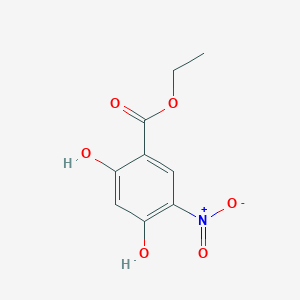
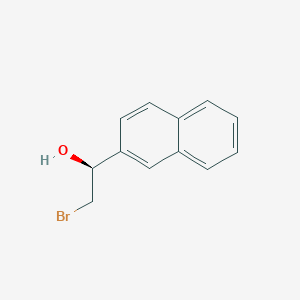
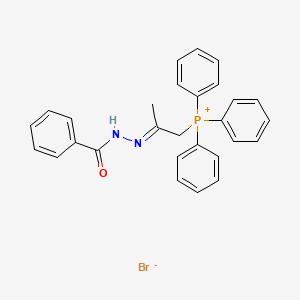
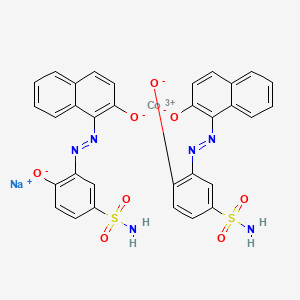
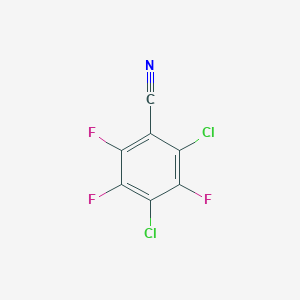

![7-(Trifluoromethyl)benzo[d]oxazol-2-ol](/img/structure/B13153448.png)
